molecular formula C23H31N3O3 B3291504 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide CAS No. 872857-85-7

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide

Cat. No. B3291504
CAS RN: 872857-85-7
M. Wt: 397.5 g/mol
InChI Key: ZZZRPNOYZIOCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide, commonly known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway in cancer cells.

Mechanism of Action

CPI-613 targets the 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are involved in the conversion of glucose to ATP. By inhibiting these enzymes, CPI-613 disrupts the this compound cycle and induces the accumulation of ROS, which leads to mitochondrial dysfunction and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It induces the accumulation of ROS, which leads to mitochondrial dysfunction and apoptosis. It also inhibits the growth of cancer cells by disrupting the this compound cycle and reducing ATP production. CPI-613 has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.

Advantages and Limitations for Lab Experiments

One of the advantages of CPI-613 is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. It also has a unique mechanism of action, which makes it a promising candidate for combination therapy with other anticancer drugs. However, one of the limitations of CPI-613 is its low solubility, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of CPI-613. One direction is to optimize the synthesis method to improve the yield and purity of the drug. Another direction is to investigate the efficacy of CPI-613 in combination with other anticancer drugs, such as immunotherapy and targeted therapy. Additionally, the development of CPI-613 analogs with improved pharmacokinetic properties and efficacy is another potential future direction.
Conclusion:
In conclusion, CPI-613 is a novel anticancer drug that targets the 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide cycle and induces apoptosis in cancer cells. It has shown promising results in preclinical and clinical studies and has the potential to be used in combination therapy with other anticancer drugs. Further research is needed to optimize the synthesis method, investigate the efficacy in combination therapy, and develop analogs with improved pharmacokinetic properties.

Scientific Research Applications

CPI-613 has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide cycle, leading to the accumulation of reactive oxygen species (ROS) and mitochondrial dysfunction. CPI-613 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, including pancreatic, liver, lung, and ovarian cancer cells.

properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-16(2)26(17(3)4)23(29)22(28)19-14-25(20-11-7-6-10-18(19)20)15-21(27)24-12-8-5-9-13-24/h6-7,10-11,14,16-17H,5,8-9,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZRPNOYZIOCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.